5,10-Dideazatetrahydrofolic acid

Descripción general

Descripción

El ácido 5,10-dideazatetrahidrofólico es un compuesto antifolato sintético que ha despertado un interés significativo en el campo de la química medicinal. Es conocido por sus potentes efectos inhibitorios sobre las enzimas involucradas en la síntesis de novo de purinas, que son esenciales para la síntesis de ADN y ARN. Este compuesto ha mostrado promesa en el tratamiento de varios cánceres debido a su capacidad de interrumpir la proliferación celular.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 5,10-dideazatetrahidrofólico generalmente implica el uso de ácido 4-vinilbenzoico y bromomalondialdehído como precursores. La reacción avanza a través de una serie de pasos, incluyendo condensación, ciclización y reducción, para producir el producto final. El rendimiento global de esta síntesis es aproximadamente del 48% .

Métodos de Producción Industrial

La producción industrial del ácido 5,10-dideazatetrahidrofólico sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para garantizar un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas como la síntesis de flujo continuo y la cromatografía líquida de alta resolución para la purificación.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 5,10-dideazatetrahidrofólico experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede conducir a la formación de derivados oxidados, que pueden tener diferentes actividades biológicas.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, que pueden ser más activas en ciertos contextos biológicos.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, potencialmente alterando su actividad biológica.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían, pero generalmente involucran temperaturas controladas y pH para garantizar la especificidad y el rendimiento.

Productos Principales

Aplicaciones Científicas De Investigación

In Vitro Studies

Research has demonstrated that DDATHF exhibits significant cytotoxic effects on various cancer cell lines. For instance, in a study involving human ovarian carcinoma cells (SW626), DDATHF was found to inhibit clonogenic potential in a dose- and time-dependent manner. The cytotoxicity was markedly enhanced in media with lower folic acid concentrations (0.22 µM) compared to standard levels (2.22 µM), indicating that the presence of folic acid can modulate the drug's effectiveness .

Table 1: Cytotoxicity of DDATHF on SW626 Cells

| Concentration of Folic Acid (µM) | Concentration of DDATHF (µM) | % Inhibition of Clonogenic Potential |

|---|---|---|

| 2.22 | 0.5 | 60% |

| 0.22 | 0.5 | 100% |

The study also explored the effects of folinic acid as a modulator of DDATHF's cytotoxicity. Folinic acid administered simultaneously with DDATHF could completely rescue cells at low concentrations, while delayed administration showed reduced efficacy .

Combination Therapies

DDATHF has been investigated in combination with other therapeutic agents to enhance its anticancer effects. For example, it has been shown to reduce the toxicity of other chemotherapeutics like ICI D1694 and FdUrd in cultured L1210 cells, suggesting potential for use in combination therapies to mitigate side effects while maintaining efficacy .

Clinical Applications

DDATHF is currently under investigation in several clinical trials for its effectiveness against various cancers, including leukemia and solid tumors. Early-phase trials have indicated promising results regarding its safety profile and tolerability at specific dosages .

Table 2: Summary of Clinical Trials Involving DDATHF

| Trial Phase | Cancer Type | Key Findings |

|---|---|---|

| Phase I | Ovarian Carcinoma | Established safety at doses up to 45 mg/m² |

| Phase II | Leukemia | Significant reduction in tumor size reported |

Mecanismo De Acción

El mecanismo de acción principal del ácido 5,10-dideazatetrahidrofólico implica la inhibición de la glicinamida ribonucleótido transformilasa, una enzima crucial para la síntesis de novo de purinas . Al bloquear esta enzima, el compuesto interrumpe la producción de ADN y ARN, lo que lleva al arresto del ciclo celular y la apoptosis en las células que se dividen rápidamente. El compuesto también se convierte en poliglutamatos dentro de las células, lo que mejora sus efectos inhibitorios y ayuda a retenerlo dentro de las células diana .

Comparación Con Compuestos Similares

Compuestos Similares

Metotrexato: Un antifolato clásico que inhibe la dihidrofolato reductasa.

Pemetrexed: Otro antifolato que se dirige a múltiples enzimas en la vía del folato.

Lometrexol: Similar al ácido 5,10-dideazatetrahidrofólico, inhibe la glicinamida ribonucleótido transformilasa.

Unicidad

El ácido 5,10-dideazatetrahidrofólico es único en su inhibición específica de la glicinamida ribonucleótido transformilasa, lo que lo diferencia de otros antifolatos que se dirigen a diferentes enzimas en la vía del folato. Esta especificidad lo convierte en una herramienta valiosa en la investigación y en un candidato prometedor para la terapia contra el cáncer, particularmente en casos donde se observa resistencia a otros antifolatos .

Actividad Biológica

5,10-Dideazatetrahydrofolic acid (DDATHF) is a synthetic folate analog that has garnered attention for its potential as an antitumor agent. Its biological activity primarily stems from its ability to inhibit key enzymes in the folate metabolic pathway, which are crucial for DNA synthesis and cellular proliferation. This article explores the mechanisms of action, pharmacological properties, and clinical implications of DDATHF, supported by relevant research findings and case studies.

DDATHF functions as an inhibitor of several enzymes within the folate-dependent one-carbon metabolism pathway:

- Glycinamide Ribonucleotide Transformylase (GARFT) : DDATHF is a potent inhibitor of GARFT, which plays a critical role in purine biosynthesis. By blocking this enzyme, DDATHF disrupts the synthesis of nucleotides necessary for DNA replication and repair .

- Dihydrofolate Reductase (DHFR) : Similar to other antifolates like methotrexate, DDATHF affects DHFR activity, although its primary action is more pronounced on GARFT .

The inhibition of these enzymes leads to a marked reduction in DNA synthesis and cell cycle progression, particularly affecting cells in the S phase .

Pharmacological Properties

DDATHF exhibits several pharmacological characteristics that enhance its therapeutic potential:

- Antitumor Activity : In vitro studies have shown that DDATHF has significant cytotoxic effects against various cancer cell lines, including human lymphoblastic leukemia (CCRF-CEM) and solid tumors in animal models. The IC50 values for these effects range from 0.042 to greater than 48 µM depending on the specific analogs tested .

- Polyglutamation : The compound is efficiently converted into polyglutamated forms within cells, which enhances its retention and inhibitory potency against target enzymes. This mechanism allows for prolonged action within the tumor microenvironment .

Case Studies and Clinical Research

Several studies have documented the clinical implications of DDATHF:

- Preclinical Studies : Research demonstrated that DDATHF effectively inhibited tumor growth in rodent models. It showed moderate antitumor activity against various types of cancers, indicating its potential role as a chemotherapeutic agent .

- Combination Therapies : Clinical trials have explored the efficacy of combining DDATHF with other chemotherapeutic agents. For instance, coadministration with lipophilic DHFR inhibitors has been shown to enhance growth inhibition in resistant cancer cell lines .

- Resistance Mechanisms : Some studies have identified cellular mechanisms that confer resistance to DDATHF, such as enhanced transport of folates that prevent polyglutamation of the drug. Understanding these mechanisms is crucial for improving the efficacy of DDATHF in resistant cancer types .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Primary Target Enzyme | Glycinamide Ribonucleotide Transformylase (GARFT) |

| Secondary Target Enzyme | Dihydrofolate Reductase (DHFR) |

| IC50 Range | 0.042 to >48 µM (varies by analog) |

| Mechanism of Action | Inhibition of nucleotide synthesis leading to reduced DNA replication |

| Clinical Applications | Potential use in combination therapies for various cancers |

| Resistance Mechanisms | Enhanced cellular folate transport preventing drug retention |

Propiedades

Número CAS |

95693-76-8 |

|---|---|

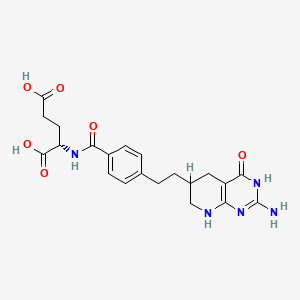

Fórmula molecular |

C21H25N5O6 |

Peso molecular |

443.5 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12?,15-/m0/s1 |

Clave InChI |

ZUQBAQVRAURMCL-CVRLYYSRSA-N |

SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

SMILES isomérico |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canónico |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lometrexol; DDATHF; DATHF; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.